Cas no 1235108-18-5 (phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate)

Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate is a specialized organic compound with distinct structural features. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis, particularly in the preparation of complex organic molecules. Its unique structure allows for versatile reactions, contributing to its utility in pharmaceutical research and drug development.
phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate structure
1235108-18-5 structure
商品名:phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate
CAS番号:1235108-18-5
MF:C20H22ClN3O3
メガワット:387.859983921051
CID:6177948
PubChem ID:49689162

phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate
    • VU0631454-1
    • F5033-3780
    • AKOS024492267
    • 1235108-18-5
    • phenyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate
    • phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate
    • phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
    • インチ: 1S/C20H22ClN3O3/c21-17-8-4-5-9-18(17)23-19(25)22-14-15-10-12-24(13-11-15)20(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H2,22,23,25)
    • InChIKey: YOOSECSGRDWTFA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC(NCC1CCN(C(=O)OC2C=CC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 387.1349693g/mol
  • どういたいしつりょう: 387.1349693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 70.7Ų

phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-3780-1mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
1mg
$54.0 2023-09-10
Life Chemicals
F5033-3780-20mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
20mg
$99.0 2023-09-10
Life Chemicals
F5033-3780-25mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
25mg
$109.0 2023-09-10
Life Chemicals
F5033-3780-2mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
2mg
$59.0 2023-09-10
Life Chemicals
F5033-3780-40mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
40mg
$140.0 2023-09-10
Life Chemicals
F5033-3780-20μmol
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5033-3780-30mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
30mg
$119.0 2023-09-10
Life Chemicals
F5033-3780-4mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
4mg
$66.0 2023-09-10
Life Chemicals
F5033-3780-2μmol
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-3780-10mg
phenyl 4-({[(2-chlorophenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate
1235108-18-5
10mg
$79.0 2023-09-10

phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate 関連文献

phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylateに関する追加情報

Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate and CAS No. 1235108-18-5: A Comprehensive Overview

Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) CAS No. 1235108-18-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate features a piperidine core, which is a six-membered heterocyclic amine, linked to a phenyl group and an amine moiety. The presence of the carbamoylamino group and the chlorophenyl substituent introduces unique chemical properties that contribute to its biological relevance. This architecture is reminiscent of many pharmacologically active compounds, suggesting that it may interact with biological targets in a manner similar to established drugs.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The piperidine scaffold is particularly noteworthy due to its prevalence in bioactive molecules. For instance, several FDA-approved drugs contain piperidine rings, highlighting their importance in medicinal chemistry. The compound in question may leverage these structural features to modulate biological pathways involved in various diseases.

The carbamoylamino group in the molecule is another critical feature that warrants detailed examination. This functional moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets. Additionally, the presence of a chlorophenyl substituent can influence the electronic properties of the molecule, potentially affecting its metabolic stability and pharmacokinetic profile.

Current research trends indicate that compounds with piperidine cores are being extensively explored for their potential in treating neurological disorders, cancer, and inflammatory diseases. The specific arrangement of atoms in Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate suggests that it may have applications in these areas. For example, piperidine-based compounds have shown promise as monoamine oxidase (MAO) inhibitors, which are used to treat depression and other mood disorders.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to construct the complex molecular framework efficiently. The chlorophenyl group, in particular, necessitates careful handling due to its potential reactivity under certain conditions.

Evaluation of the compound's pharmacological properties has been a focal point for researchers. In vitro studies have revealed that derivatives of this class exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, preliminary data suggest that modifications to the phenyl ring can enhance binding affinity to specific protein targets without compromising selectivity.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate with potential biological targets. These simulations provide valuable insights into how the molecule interacts with proteins at an atomic level, guiding the design of more effective derivatives.

In vivo studies have also been conducted to assess the compound's efficacy and safety profile. Animal models have shown encouraging results regarding its ability to modulate disease-related pathways without significant adverse effects. These findings are crucial for advancing the compound towards clinical trials and eventual therapeutic use.

The regulatory landscape for new drug development presents both challenges and opportunities for researchers working with compounds like this one. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for ensuring that the drug candidate meets safety and efficacy standards before reaching market approval. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate these regulatory hurdles effectively.

The future direction of research on Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate appears promising, with several avenues for further exploration. One such avenue involves optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. Additionally, exploring novel derivatives through structure-activity relationship (SAR) studies could uncover more potent and selective analogs with enhanced therapeutic potential.

The integration of machine learning and artificial intelligence into drug discovery workflows has revolutionized how researchers identify promising candidates from vast chemical libraries. Algorithms can predict biological activity based on molecular descriptors derived from structures like this one, significantly reducing the time required for hit identification.

In conclusion, Phenyl 4-({(2-chlorophenyl)carbamoylamino}methyl)piperidine-1-carboxylate, identified by CAS No. 1235108-18-5, represents a compelling example of how intricate molecular design can lead to novel therapeutic agents. Its unique structural features position it as a valuable candidate for further investigation across multiple disease indications. As research continues to evolve, this compound holds great promise for contributing to advancements in medicine.

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